molecular formula C9H11BrO2 B8716532 3-(4-Bromophenyl)-1,2-propanediol CAS No. 61396-72-3

3-(4-Bromophenyl)-1,2-propanediol

Cat. No.: B8716532
CAS No.: 61396-72-3
M. Wt: 231.09 g/mol
InChI Key: DRTMEBRUKSUOCK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2-propanediol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

61396-72-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

3-(4-bromophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2

InChI Key

DRTMEBRUKSUOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 90 parts of 2-(4-bromophenylmethyl)oxirane, 8 parts of ethanedioic acid, 100 parts of water and 300 parts of 1,4-dioxane is stirred and refluxed overnight. The reaction mixture is evaporated. The residue is dissolved in trichloromethane. The solution is washed with 110 parts of a sodium hydroxide solution 10%, dried, filtered and evaporated. This The is distilled (bp. 165° C at 0.6 mm. pressure). The distillate is crystallized from 2,2'-oxybispropane. The product is filtered off and dried, yielding 25 parts of 3-(4-bromophenyl)-1,2-propanediol; mp. 60.6° C.
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Synthesis routes and methods II

Procedure details

A mixture of 90 parts of 2-(4-bromophenylmethyl)oxirane, 8 parts of ethanedoic acid, 100 parts of water and 300 parts of 1,4-dioxane is stirred and refluxed overnight. The reaction mixture is evaporated. The residue is dissolved in trichloromethane. The solution is washed with 110 parts of a sodium hydroxide solution 10%, dried, filtered and evaporated. The residue is distilled (bp. 165° C. at 0.6 mm. pressure). The distillate is crystallized from 2,2'-oxybispropane. The product is filtered off and dried, yielding 25 parts of 3-(4-bromophenyl)-1,2-propanediol; mp. 60.6° C.
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Synthesis routes and methods III

Procedure details

A solution of 1-allyl-4-bromo-benzene (2.0 g, 10.2 mmol) in acetone (60 mL) is treated with OsO4 (52 mg, 0.20 mmol), NMO (1.44 g, 12.2 mmol) and water (approx. 0.3 mL). The clear solution is stirred at rt for 2 h, diluted with DCM (150 mL) and washed twice with 10% aq. citric acid (2×75 mL). The aqueous phase is extracted twice with DCM. The organic extracts are combined, dried over MgSO4 and evaporated. The crude product is purified by CC on silica gel eluting with EA to give 3-(4-bromo-phenyl)-propane-1,2-diol (1.41 g) as an almost colourless oil; LC-MS: tR=0.72 min; 1H NMR (CDCl3): δ 7.46-7.40 (m, 2H), 7.14-7.08 (m, 2H), 3.96-3.87 (m, 1H), 3.73-3.67 (m, 1H), 3.55-3.47 (m, 1H), 2.81-2.67 (m, 2H), 1.90 (s br, 2H).
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